1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylsulfonyl group, an azetidine ring, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The cyclohexylsulfonyl group is then introduced via sulfonylation reactions using reagents like cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the azetidine derivative with a pyrrole compound, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group, depending on the nucleophile and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry: In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The cyclohexylsulfonyl group and azetidine ring may play crucial roles in binding to these targets, while the pyrrole moiety could be involved in electronic interactions.
Comparison with Similar Compounds
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with an imidazole ring instead of a pyrrole.
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
Uniqueness: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylsulfonyl group, azetidine ring, and pyrrole moiety in a single molecule allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15(12-16-8-4-5-9-16)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWHABIOCDVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.